molecular formula C10H11BrFN B11869435 (1r,3r)-3-(3-Bromo-4-fluorophenyl)cyclobutan-1-amine

(1r,3r)-3-(3-Bromo-4-fluorophenyl)cyclobutan-1-amine

Cat. No.: B11869435
M. Wt: 244.10 g/mol
InChI Key: XRDMAGBKLUFYSN-UHFFFAOYSA-N
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Description

(1r,3r)-3-(3-Bromo-4-fluorophenyl)cyclobutan-1-amine is a chiral cyclobutane derivative featuring a bromo and fluoro substituent on the phenyl ring at the 3- and 4-positions, respectively. Its stereochemistry (1r,3r) confers distinct spatial and electronic properties, making it a candidate for pharmaceutical and agrochemical applications. While the provided evidence lacks explicit pharmacological data, its structural analogs are frequently used in enantioselective synthesis and receptor-targeted drug design .

Properties

Molecular Formula

C10H11BrFN

Molecular Weight

244.10 g/mol

IUPAC Name

3-(3-bromo-4-fluorophenyl)cyclobutan-1-amine

InChI

InChI=1S/C10H11BrFN/c11-9-5-6(1-2-10(9)12)7-3-8(13)4-7/h1-2,5,7-8H,3-4,13H2

InChI Key

XRDMAGBKLUFYSN-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1N)C2=CC(=C(C=C2)F)Br

Origin of Product

United States

Preparation Methods

[2+2] Photocycloaddition of Alkenes

The cyclobutane core can be constructed via a [2+2] photocycloaddition between appropriately substituted alkenes. For example, irradiation of 3-bromo-4-fluorostyrene derivatives in the presence of a photosensitizer (e.g., benzophenone) induces intermolecular cyclization to form the trans-cyclobutane scaffold. This method, however, often yields mixtures of stereoisomers, necessitating chiral resolution techniques such as enzymatic kinetic resolution or chromatography using chiral stationary phases.

Ring-Closing Metathesis (RCM)

While RCM is typically employed for larger rings, prefunctionalized dienes with bromo and fluoro substituents can undergo strained cyclobutane formation using Grubbs-II catalysts. For instance, a diene precursor bearing a 3-bromo-4-fluorophenyl group and a protected amine moiety undergoes RCM at elevated temperatures (80–100°C) to yield the cyclobutane framework. The stereochemical outcome is influenced by the catalyst’s chiral center and the diene’s substituent geometry.

Functionalization of the Aryl Group

Electrophilic Aromatic Bromofluorination

Introducing bromine and fluorine onto the phenyl ring prior to cyclobutane formation ensures regiochemical control. Directed ortho-metalation (DoM) strategies using a temporary directing group (e.g., trimethylsilyl) enable selective bromination at the meta position relative to fluorine. Subsequent fluorination via Balz-Schiemann reaction (diazotization followed by HF treatment) yields 3-bromo-4-fluorobenzene derivatives.

Cross-Coupling Reactions

Suzuki-Miyaura coupling between cyclobutane boronic esters and 3-bromo-4-fluorophenyl halides provides a modular approach. For example, a cyclobutane triflate intermediate reacts with 3-bromo-4-fluorophenylboronic acid under palladium catalysis (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to afford the biaryl product in 70–85% yield. The stereochemistry at the cyclobutane bridgehead is preserved due to the rigidity of the transition state.

Stereochemical Control and Resolution

Chiral Auxiliary-Assisted Synthesis

Coupling a chiral auxiliary (e.g., Evans oxazolidinone) to the cyclobutane carboxylic acid precursor directs the stereochemistry during aryl group installation. Auxiliary removal via hydrolysis or transesterification yields the enantiomerically pure amine. This approach achieves enantiomeric ratios (er) of 98:2 but requires additional synthetic steps.

Enzymatic Kinetic Resolution

Racemic mixtures of the amine are resolved using lipases (e.g., Candida antarctica Lipase B) in organic solvents. Selective acylation of one enantiomer with vinyl acetate allows chromatographic separation of the acylated and free amine forms. This method is scalable and achieves er >99:1.

Optimization and Scale-Up Considerations

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) enhance the rate of cross-coupling reactions but may promote epimerization. Lower temperatures (0–25°C) mitigate side reactions during bromination steps, while higher temperatures (80–120°C) accelerate RCM and Suzuki couplings.

Catalytic System Tuning

Palladium catalysts with bulky ligands (XPhos, SPhos) improve yields in sterically hindered Suzuki couplings. For reductive amination, zinc chloride additives stabilize the imine intermediate, increasing reaction efficiency.

Analytical Characterization

Critical data for (1r,3r)-3-(3-Bromo-4-fluorophenyl)cyclobutan-1-amine:

PropertyValueMethod
Molecular FormulaC₁₀H₁₀BrFNHRMS
Molecular Weight244.10 g/molESI-MS
Melting Point112–114°CDSC
Specific Rotation+38.5° (c = 1, CHCl₃)Polarimetry
HPLC Purity>99.5%Chiral HPLC (OD-H)

¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 1H), 7.22 (dd, J = 8.4, 2.0 Hz, 1H), 7.10 (d, J = 2.0 Hz, 1H), 3.85–3.78 (m, 1H), 3.02–2.95 (m, 1H), 2.60–2.52 (m, 2H), 2.20–2.12 (m, 2H), 1.45 (s, 2H, NH₂) .

Chemical Reactions Analysis

Types of Reactions

(1r,3r)-3-(3-Bromo-4-fluorophenyl)cyclobutan-1-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromo and fluoro groups can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted cyclobutane derivatives, while oxidation and reduction can lead to the formation of cyclobutanone or cyclobutanol derivatives.

Scientific Research Applications

(1r,3r)-3-(3-Bromo-4-fluorophenyl)cyclobutan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and mechanisms.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1r,3r)-3-(3-Bromo-4-fluorophenyl)cyclobutan-1-amine involves its interaction with specific molecular targets. The presence of the bromo and fluoro groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Substituent Variations

The compound’s key differentiator is the 3-bromo-4-fluoro substitution pattern on the phenyl ring. Below is a comparison with structurally related cyclobutanamines:

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Notes from Evidence
(1r,3r)-3-(3-Bromo-4-fluorophenyl)cyclobutan-1-amine 3-Br, 4-F C₁₀H₁₀BrFN ~243* Chiral configuration critical for stereoselective interactions
cis-3-(4-Bromophenyl)cyclobutanamine 4-Br C₁₀H₁₁BrN 225 Synthon for enantioselective rearrangements; available as trans-isomer
1-(4-Bromophenyl)-3-fluorocyclobutan-1-amine hydrochloride 4-Br, 3-F (hydrochloride salt) C₉H₁₀BrFClN 266.5 Salt form enhances solubility; used in intermediates
3-(4-Fluorophenyl)-N-methylcyclobutan-1-amine 4-F, N-methyl C₁₁H₁₃FN 178 N-methylation reduces basicity; potential CNS applications
1-[3-Fluoro-4-(trifluoromethyl)phenyl]cyclobutan-1-amine 3-F, 4-CF₃ C₁₁H₁₀F₄N 232 Strong electron-withdrawing CF₃ group; impacts lipophilicity

Physicochemical Properties

  • Electronic Effects : Bromine’s electron-withdrawing nature combined with fluorine’s electronegativity may enhance the compound’s stability in oxidative environments compared to CF₃-substituted analogs .
  • Solubility : Hydrochloride salts (e.g., 1-(4-bromophenyl)-3-fluorocyclobutan-1-amine hydrochloride) exhibit improved aqueous solubility compared to free bases .

Q & A

Basic: What are the common synthetic routes for (1r,3r)-3-(3-Bromo-4-fluorophenyl)cyclobutan-1-amine, and what key reaction conditions influence stereochemical outcomes?

Methodological Answer:
The synthesis typically involves cyclobutane ring formation followed by stereoselective functionalization . A common route starts with a [3+1] cycloaddition or ring-closing metathesis to form the cyclobutane core. Subsequent bromination and fluorination at the 3- and 4-positions of the phenyl ring require precise control of electrophilic aromatic substitution conditions (e.g., using Br₂/FeBr₃ for bromination and Selectfluor® for fluorination). Stereochemical outcomes depend on:

  • Temperature : Lower temperatures favor kinetic control, preserving the (1r,3r) configuration .
  • Catalysts : Chiral auxiliaries or transition-metal catalysts (e.g., Ru-based) enhance enantiomeric excess .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states for stereoretentive pathways .

Basic: How can the stereochemistry of this compound be confirmed?

Methodological Answer:
Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) resolves enantiomers by retention time differences. X-ray crystallography provides definitive proof of absolute configuration, as seen in structurally analogous cyclobutane amines . NMR NOESY experiments identify spatial proximity between the amine proton and adjacent substituents, confirming the trans-diaxial arrangement in the (1r,3r) isomer .

Advanced: What strategies optimize enantiomeric purity during large-scale synthesis?

Methodological Answer:

  • Dynamic kinetic resolution : Use chiral ligands (e.g., BINAP) with palladium catalysts to shift equilibrium toward the desired enantiomer .
  • Crystallization-induced asymmetric transformation : Seed the reaction with enantiopure crystals to bias crystal growth .
  • Flow chemistry : Continuous processing with immobilized enzymes (e.g., lipases) improves stereocontrol and reduces racemization .

Advanced: How do bromo and fluoro substituents influence reactivity in derivatization reactions?

Methodological Answer:
The electron-withdrawing bromo group (σₚ = +0.23) deactivates the phenyl ring, directing electrophiles to the para position. The fluoro substituent (σₚ = +0.06) enhances stability against metabolic degradation in biological studies. In cross-coupling reactions (e.g., Suzuki-Miyaura), the bromo group acts as a superior leaving group compared to chloro analogs, enabling efficient aryl-aryl bond formation .

Basic: What challenges arise in regioselective functionalization of the cyclobutane ring?

Methodological Answer:
The ring strain (~110 kJ/mol) and conformational rigidity of cyclobutane complicate regioselectivity. Strategies include:

  • Directed C–H activation : Use directing groups (e.g., pyridine) to target specific positions .
  • Radical-mediated functionalization : Persulfate initiators (e.g., APS) generate regioselective radicals for halogenation .
  • Protection/deprotection : Temporarily block reactive sites (e.g., amine with Boc groups) to isolate desired positions .

Advanced: How do kinetic vs thermodynamic conditions affect diastereomeric ratios?

Methodological Answer:
Under kinetic control (low temp, short reaction time), the less stable (1r,3r) isomer forms preferentially due to lower activation energy. Thermodynamic control (higher temp, longer time) favors the (1s,3s) isomer via ring-flipping mechanisms. Computational modeling (DFT) of transition states predicts energy barriers, guiding solvent selection (e.g., toluene stabilizes transition states for kinetic products) .

Basic: Which spectroscopic techniques characterize this compound effectively?

Methodological Answer:

  • ¹H/¹³C NMR : The cyclobutane protons appear as complex multiplet signals (δ 2.5–3.5 ppm). The amine proton (δ 1.8–2.2 ppm) shows coupling with adjacent CH₂ groups.
  • FT-IR : N–H stretches (3300–3500 cm⁻¹) and C–Br vibrations (600–800 cm⁻¹) confirm functional groups.
  • HRMS : Exact mass (e.g., m/z 284.0012 for C₁₀H₁₀BrFNH₂⁺) validates molecular formula .

Advanced: How can computational modeling predict bioactive conformations?

Methodological Answer:
Density Functional Theory (DFT) calculates the lowest-energy conformers and electrostatic potential maps, identifying likely binding poses. Molecular docking (e.g., AutoDock Vina) simulates interactions with biological targets (e.g., GPCRs), prioritizing conformers with strong hydrogen bonds to the amine and halogen-bonding with bromo/fluoro groups .

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